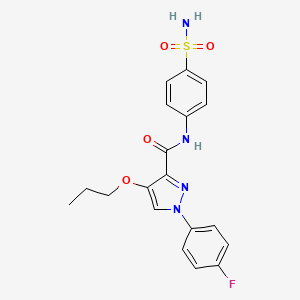
1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used in various fields due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of the corresponding boronic esters . Protodeboronation of boronic esters is a common method used in organic synthesis .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can vary widely depending on the functional groups attached to the pyrazole ring. For instance, boronic esters undergo protodeboronation, a valuable transformation in organic synthesis .Applications De Recherche Scientifique
Antidiabetic Activity
Mechanism and Significance:- Four derivatives (3a, 3b, 3h, and 6) demonstrated excellent inhibitory potential against α-glucosidase, with IC50 values ranging from 19.39 to 25.57 μM. Notably, they were 1.05- to 1.39-fold more potent than acarbose, a commonly used antidiabetic drug .
Anti-Inflammatory Properties
Targeting Cyclooxygenase (COX) Enzymes:- The synthesis of 4d involves connecting a pyrroloindole moiety to a sulfonamide group. Elucidation of its chemical structure using NMR and HRMS techniques provides insights into its potential anti-inflammatory activity .
Antibacterial Potential
Combating Bacterial Infections:Mécanisme D'action
Mode of Action
It is likely that it interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other sulfonamide derivatives, it may influence pathways involving enzymes that are known to interact with sulfonamides .
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile remain unknown .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4S/c1-2-11-28-17-12-24(15-7-3-13(20)4-8-15)23-18(17)19(25)22-14-5-9-16(10-6-14)29(21,26)27/h3-10,12H,2,11H2,1H3,(H,22,25)(H2,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWWKQBORPRRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

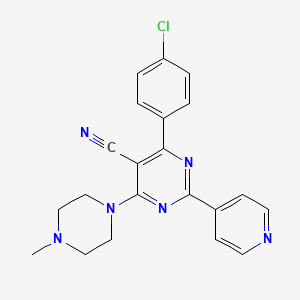
![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3007263.png)
![N~5~-(3-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3007265.png)
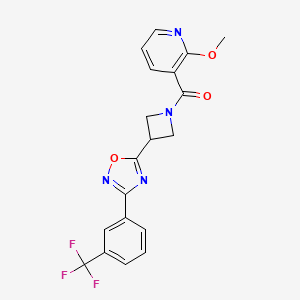
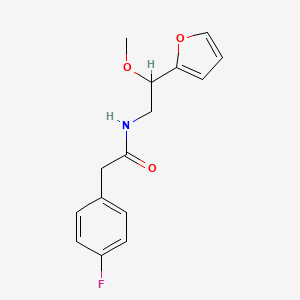
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007268.png)

![N-[(4-Cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide](/img/structure/B3007270.png)
![3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione](/img/structure/B3007272.png)
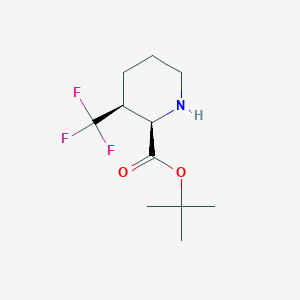
![5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007277.png)
![N-Methyl-N-[2-oxo-2-[(2-oxo-3,4-dihydro-1H-quinolin-4-yl)methylamino]ethyl]prop-2-enamide](/img/structure/B3007278.png)

![4-cyano-N-[(3,5-dimethyl-4-isoxazolyl)methyl]benzamide](/img/structure/B3007284.png)